(3-Fluorooxolan-3-yl)methanamine hydrochloride
Overview
Description
“(3-Fluorooxolan-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2098093-18-4 . It has a molecular weight of 155.6 and is a solid in its physical form . It is also known by its IUPAC name, (3-fluorotetrahydrofuran-3-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10FNO.ClH/c6-5(3-7)1-2-8-4-5;/h1-4,7H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 155.6 . The InChI code for this compound is 1S/C5H10FNO.ClH/c6-5(3-7)1-2-8-4-5;/h1-4,7H2;1H .Scientific Research Applications
Synthesis and Characterization
- Novel compounds and derivatives have been synthesized for various scientific applications. For instance, a unique 1,3-Dithiolane Compound, N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, was synthesized and characterized via methods such as X-ray diffractions, opening avenues for further chemical investigations and applications (Zhai, 2014).
Molecular Interaction and Biased Agonists
- Research has been directed towards designing molecules that function as "biased agonists," such as certain derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine. These compounds were found to have high affinity towards serotonin 5-HT1A receptors and showed potential as antidepressants, providing a promising direction for therapeutic applications (Sniecikowska et al., 2019).
Photocytotoxicity and Cellular Imaging
- Certain compounds, like Iron(III) complexes, have been synthesized and studied for their photocytotoxic properties. These complexes showed remarkable photocytotoxicity under red light and were found to interact favorably with cellular DNA, suggesting potential applications in medical imaging and therapy (Basu et al., 2014).
Degradation Impurities Analysis
- Studies have been conducted to understand the spectral characterization of degradation impurities in pharmaceutical compounds, like paroxetine hydrochloride hemihydrate. Such research is crucial for ensuring the safety and efficacy of pharmaceuticals (Munigela et al., 2008).
Neurokinin-1 Receptor Antagonist
- Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have been studied for their receptor antagonistic properties and pharmacokinetics, highlighting their potential in treating conditions such as emesis and depression (Harrison et al., 2001).
Properties
IUPAC Name |
(3-fluorooxolan-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5(3-7)1-2-8-4-5;/h1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQOJJFYKXJLFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098093-18-4 | |
Record name | (3-fluorooxolan-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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